Calcium polysulfide

Catalog No.
S13282403
CAS No.
1332-68-9
M.F
CaS5
M. Wt
200.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Calcium polysulfide

CAS Number

1332-68-9

Product Name

Calcium polysulfide

Molecular Formula

CaS5

Molecular Weight

200.4 g/mol

InChI

InChI=1S/Ca.H2S5/c;1-3-5-4-2/h;1-2H/q+2;/p-2

InChI Key

JNVCSEDACVAATK-UHFFFAOYSA-L

Solubility

Soluble in water
CA POLYSULFIDE DECOMP IN WATER ON CONTACT WITH A GAS (ATM AIR OR CO2) AND REACTS WITH HEAVY METALS. THE HEAVY METALS ARE REMOVED AS PRACTICALLY INSOL PRECIPITATES.
Solubility in water: miscible

Canonical SMILES

[S-]SSS[S-].[Ca+2]

Description

See also: Calcium Hydroxide (has active moiety); Lime (Calcium Oxide) (has active moiety) ... View More ...

Calcium polysulfide is a chemical compound with the formula CaSn\text{CaS}_n, where nn represents the number of sulfur atoms in the polysulfide chain. It is typically produced as a yellowish liquid and consists of a mixture of various polysulfide species, primarily calcium disulfide and calcium trisulfide. Calcium polysulfide is known for its strong reducing properties, making it useful in various industrial applications, particularly in environmental remediation and agriculture.

, most notably:

  • Formation Reaction: The synthesis of calcium polysulfide involves the reaction of calcium hydroxide with elemental sulfur in an aqueous medium. The general reaction can be represented as:
Ca OH 2+xSCaSx+by products\text{Ca OH }_2+x\text{S}\rightarrow \text{CaS}_x+\text{by products}

where xx can vary depending on the conditions, typically ranging from 2 to 4 .

  • Reduction Reactions: Calcium polysulfide can reduce hexavalent chromium (Cr VI \text{Cr VI }) to trivalent chromium (Cr III \text{Cr III }), which is less toxic. The reaction can be summarized as follows:
Cr VI +CaSnCr III +CaSO4+other products\text{Cr VI }+\text{CaS}_n\rightarrow \text{Cr III }+\text{CaSO}_4+\text{other products}

This property is leveraged in environmental cleanup processes .

Calcium polysulfide exhibits significant biological activity, particularly in its ability to interact with various biological systems. It has been studied for its potential effects on microbial populations and soil health. Its reducing properties can influence the bioavailability of heavy metals and other pollutants, thus playing a role in bioremediation efforts. Additionally, it has been shown to have antifungal properties, making it useful in agricultural applications for controlling plant diseases .

The synthesis of calcium polysulfide can be achieved through several methods:

  • Direct Reaction Method: This method involves the reaction of calcium oxide or calcium hydroxide with elemental sulfur in water at elevated temperatures (typically around 100 °C). The stoichiometric ratio of sulfur to calcium oxide is crucial for optimizing yield and purity .
  • Hydrogen Sulfide Method: In this method, hydrogen sulfide gas is bubbled through a mixture of calcium oxide and sulfur. This approach allows for the production of highly concentrated solutions of calcium polysulfides .
  • Lime Sulfur Process: Calcium polysulfides are also produced as by-products during the preparation of lime sulfur, which involves reacting calcium hydroxide with sulfur .

Calcium polysulfide has a variety of applications across different industries:

  • Environmental Remediation: It is widely used to treat contaminated soils and wastewater containing heavy metals, particularly chromium. Its ability to reduce toxic metals into less harmful forms makes it valuable for pollution control .
  • Agriculture: As a fungicide and pesticide, calcium polysulfide helps control diseases in crops and is used in the formulation of lime sulfur solutions .
  • Mining and Metal Finishing: Calcium polysulfide is utilized for precipitating heavy metals from wastewater streams, effectively removing them before discharge into the environment .

Research has focused on the interactions of calcium polysulfide with various environmental contaminants. Notably, studies have shown its effectiveness in reducing hexavalent chromium levels in contaminated soils. The kinetics of these reactions depend on factors such as pH, temperature, and the presence of other soil minerals that may catalyze or inhibit the reduction process .

For example, iron oxides present in soil can enhance the immobilization of chromium when treated with calcium polysulfide, demonstrating its role not only as a reducing agent but also as a facilitator for metal stabilization .

Calcium polysulfide shares similarities with several other sulfides and polysulfides. Here are some notable compounds:

CompoundFormulaUnique Features
Sodium PolysulfideNa2_2Sn_nCommonly used in leather processing and paper production.
Potassium PolysulfideK2_2Sn_nUsed in agriculture as a source of sulfur for plants.
Lithium PolysulfideLi2_2Sn_nInvestigated for use in lithium-sulfur batteries due to its high energy density.
Barium PolysulfideBaSn_nKnown for its use in rubber manufacturing and as a pigment.

Uniqueness of Calcium Polysulfide

Calcium polysulfide is unique due to its specific applications in environmental remediation and agriculture where it acts both as a reducing agent and a fungicide. Its ability to form stable complexes with heavy metals sets it apart from other similar compounds that may not exhibit such dual functionality.

Calcium polysulfide refers to a group of compounds consisting of calcium cations (Ca²⁺) and polysulfide anions (Sₓ²⁻), with sulfur chain lengths varying from two to seven atoms. The general formula CaSₓ encompasses six primary variants: CaS₂, CaS₃, CaS₄, CaS₅, CaS₆, and CaS₇. These compounds typically form through reactions between calcium oxides/hydroxides and elemental sulfur under aqueous, high-temperature conditions.

The earliest documented synthesis of calcium polysulfides dates to 1852, when French horticulturist Pierre-Marie-Alexis Millardet developed "bouillie bordelaise" (Bordeaux mixture) to combat grapevine mildew. By the late 19th century, California orchardists adopted lime sulfur solutions—boiled mixtures of calcium hydroxide and sulfur—to control peach leaf curl and San Jose scale insects. Industrial production began in 1902, establishing calcium polysulfides as one of the first synthetic pesticides.

Structural Characteristics and Molecular Formula Variants

Calcium polysulfides exhibit structural complexity due to variable sulfur chain lengths and pressure-dependent phase transitions. Table 1 summarizes molecular weights and sulfur content for the CaSₓ series:

Table 1: Molecular weights of calcium polysulfide variants

CompoundMolecular Weight (g/mol)
CaS₂104.21
CaS₃136.27
CaS₄168.34
CaS₅200.40
CaS₆232.47
CaS₇264.53

Calculated from atomic weights: Ca = 40.078, S = 32.065

The sulfur chains adopt distinct configurations:

  • CaS₂ contains isolated S₂²⁻ dumbbells with S-S bond lengths of 2.03–2.05 Å.
  • CaS₃ features bent S₃²⁻ trimers (bond angle 105.9–108.9°) under high pressure.
  • CaS₅, the most common variant, forms extended polysulfide chains in ambient-pressure lime sulfur solutions.

High-pressure synthesis (10–50 GPa) induces structural reorganization. At 30 GPa, CaS₂ crystallizes in a tetragonal I4/mcm structure with S₂²⁻ units aligned along the c-axis. CaS₃ adopts a P-421m symmetry under similar conditions, with sulfur trimers occupying face-centered positions. Raman spectroscopy confirms these configurations through characteristic S-S stretching modes at 197–478 cm⁻¹.

The conventional synthesis of calcium polysulfide through the reaction of calcium hydroxide with elemental sulfur represents the most established production method in industrial applications [1]. This process involves the interaction of calcium hydroxide (Ca(OH)₂) and ground sulfur in aqueous solution at elevated temperatures, typically around 100°C [2]. The fundamental reaction proceeds according to the stoichiometric relationship where calcium oxide or calcium hydroxide reacts with elemental sulfur in water to form polysulfide complexes of varying chain lengths [3].

Research conducted using probabilistic-deterministic experiment design has revealed critical dependencies between sulfur dissolution rates and key process parameters [2]. The mathematical model developed to describe this system demonstrates that sulfur dissolution is significantly influenced by temperature, interaction duration, and polysulfide-ion concentration. The optimal synthesis parameters have been determined through systematic experimentation: a ratio of CaO:S:H₂O = 1:2:7, temperature of 90°C, duration of 60 minutes, and initial calcium polysulfide concentration of 12.5 g/L by S²⁻ [2].

Under these optimized conditions, the process yields a sulfiding agent based on elementary sulfur with a polysulfide degree of 4.4 [2]. The activation energy for sulfur dissolution has been calculated at 171.1 kJ/mol, indicating that the process occurs in kinetic mode [2]. The conventional method typically produces a mixture of calcium polysulfides (CaSₙ) with average sulfidation degrees up to 4.5 and concentrations of the primary substance reaching 20-22% [3].

Table 1: Conventional Synthesis Parameters and Outcomes

ParameterOptimal ValueRangeEffect on Product
Temperature90°C80-100°CEnhanced dissolution kinetics [2]
Reaction Time60 minutes30-120 minutesComplete sulfur conversion [2]
CaO:S:H₂O Ratio1:2:71:1:5 to 1:3:10Polysulfide chain length control [2]
Initial Polysulfide Concentration12.5 g/L S²⁻10-15 g/LReaction rate enhancement [2]
Polysulfide Degree (n)4.43.5-4.8Product stability [2]

The reaction mechanism involves the initial formation of calcium hydroxide through lime slaking, followed by the gradual incorporation of elemental sulfur through mechanical grinding and thermal activation [4]. Historical patents from 1926 describe methods involving mixing lump lime and lump sulfur, adding hot water to the mixture, and grinding the sulfur in the hot lime solution [4]. The process requires careful temperature control to avoid explosive conditions when heated to dryness [5].

Hydrogen Sulfide-Based Production Processes

Hydrogen sulfide-based production represents an advanced synthetic approach that addresses several limitations of conventional methods [3] [6]. This process operates through a staged mechanism involving the continuous bubbling of gaseous hydrogen sulfide into a reaction mass containing calcium oxide or calcium hydroxide and mechanically activated sulfur [6]. The method enables synthesis under significantly milder conditions, with temperatures ranging from 50-80°C and reaction times reduced to 1-2 hours [6].

The hydrogen sulfide-based process proceeds through three distinct stages [3]. The first stage involves the formation of calcium hydrosulfide through saturation of aqueous, aqueous-alcoholic, or alcoholic suspensions of calcium hydroxide or calcium oxide with hydrogen sulfide at temperatures between 5-70°C [3]. The molar ratio of calcium hydroxide or calcium oxide to hydrogen sulfide in the first absorption column ranges from 1:1 to 1:3 [3].

The second stage involves the formation of calcium sulfide suspension through controlled mixing of the calcium hydrosulfide solution with additional calcium hydroxide or calcium oxide suspension [3]. This stage operates at temperatures between 5-40°C with molar ratios of calcium hydroxide or calcium oxide to calcium hydrosulfide ranging from 1:1 to 1.2:1 [3]. The final stage produces the target calcium polysulfide through reaction with elemental sulfur at temperatures between 5-40°C and molar ratios of calcium sulfide to elemental sulfur from 1:1 to 1:5 [3].

Table 2: Hydrogen Sulfide-Based Process Parameters

StageTemperature RangeMolar RatioDurationKey Products
Stage 15-70°CCa(OH)₂:H₂S = 1:1 to 1:30.1-24 hoursCa(SH)₂ [3]
Stage 25-40°CCa(OH)₂:Ca(SH)₂ = 1:1 to 1.2:10.1-2.0 hoursCaS suspension [3]
Stage 35-40°CCaS:S = 1:1 to 1:50.1-5 hoursCaSₙ (n=3.5-4.4) [3]

The hydrogen sulfide method achieves superior product quality compared to conventional synthesis [3]. For aqueous solutions, average sulfidation degrees reach up to 3.5, while alcoholic solutions can achieve degrees up to 4.4 [3]. The concentration of the primary substance reaches 34% for aqueous solutions and 36% for alcoholic solutions [3]. The process yields exceed 90-92% with significantly reduced formation of undesirable byproducts [3].

A critical advantage of this method is the elimination of residual hydrogen sulfide through systematic nitrogen purging between stages [3]. The process operates under controlled atmospheric conditions, often employing nitrogen blankets to prevent oxidation and ensure product stability [3]. Recent patents describe optimized approaches where hydrogen sulfide and aqueous calcium polysulfide solutions are recycled back into the process until solution densities reach 1.25-1.28 g/cm³ [7].

High-Pressure Synthesis Techniques

High-pressure synthesis techniques represent cutting-edge developments in calcium polysulfide production, enabling the formation of previously unattainable stoichiometric compounds [8] [9]. Theoretical structure predictions using ab initio simulations have identified unprecedented tetragonal I4/mcm-CaS₂ and P-421m-CaS₃ phases containing isolated dimeric S₂²⁻ and V-shaped trimeric S₃²⁻ units respectively [9].

Experimental synthesis using laser-heated diamond anvil cells has successfully produced CaS₂ at approximately 21 GPa and 2500 K, while CaS₃ formation requires more rigorous conditions of 34 GPa and 2500 K [9]. The pressure-composition phase diagram reveals that CaS₃ becomes thermodynamically stable above approximately 10 GPa, while CaS₂ remains energetically favorable between approximately 5 and 45 GPa [9].

Table 3: High-Pressure Synthesis Conditions and Products

CompoundPressure (GPa)Temperature (K)Crystal StructureSulfur UnitStability Range
CaS₂212500I4/mcm tetragonalS₂²⁻ dimeric5-45 GPa [9]
CaS₃342500P-421m tetragonalS₃²⁻ V-shaped>10 GPa [9]

The high-pressure synthesized compounds exhibit distinct structural characteristics [9]. In CaS₂, the dimeric sulfur units lie in layers perpendicular to the (001) direction with S-S bond lengths of 2.08 Å at 10 GPa, decreasing to 2.02 Å at 30 GPa [9]. The CaS₃ structure contains isolated V-shaped trimeric sulfur units with S-S bond lengths of 2.05 Å and S-S-S bond angles of 108.9° at 30 GPa [9].

Raman spectroscopy confirms successful synthesis through characteristic vibrational modes [9]. CaS₂ exhibits strong Raman peaks at 551 and 572 cm⁻¹ corresponding to stretching vibrations of S₂ units [9]. CaS₃ displays prominent features at 197, 279, and 478 cm⁻¹, with the strongest peak at 478 cm⁻¹ assigned to stretching vibration of the S₃ unit [9].

The bulk moduli of high-pressure phases show interesting compressibility relationships [9]. CaS₂ and CaS₃ demonstrate similar compressibility with B₀ values of 56(8) and 51(7) GPa respectively, while conventional CaS exhibits a slightly larger B₀ of 59(8) GPa [9]. The decreased bulk modulus with increasing sulfur content indicates enhanced compressibility in sulfur-rich phases [9].

Industrial-Scale Optimization and Yield Enhancement

Industrial-scale optimization of calcium polysulfide production focuses on maximizing yield while maintaining product quality and minimizing operational costs [10] [11]. Process optimization strategies encompass raw material selection, reaction condition control, and equipment design considerations [11]. The procurement and processing of primary feedstock materials, particularly sulfur and calcium hydroxide, significantly impact overall production efficiency [11].

Sulfur sourcing represents a critical optimization parameter, as this material is typically obtained as a byproduct from petroleum refining and natural gas processing [11]. Supply chain considerations include crude oil and gas quality variations, transportation logistics, and environmental regulatory compliance [11]. The availability and pricing of sulfur are influenced by downstream industry demand from fertilizer manufacturing, chemical processing, and petroleum refining sectors [11].

Table 4: Industrial Optimization Parameters and Targets

Optimization FactorTarget RangeImpact on YieldProcess Benefit
Raw Material Purity>99% Ca(OH)₂15-20% increaseReduced byproduct formation [11]
Temperature Control±2°C precision10-15% increaseConsistent product quality [11]
Mixing Efficiency>95% homogeneity8-12% increaseEnhanced reaction kinetics [11]
Residence TimeOptimized per batch5-10% increaseComplete conversion [11]

Advanced process control systems enable real-time monitoring and adjustment of critical parameters [12]. Pilot-scale studies have demonstrated the effectiveness of systematic parameter validation before full-scale implementation [12]. A representative industrial application involved the treatment of 12,000 square feet using 179 injection points, each receiving approximately 170 gallons of 12% calcium polysulfide solution, totaling 30,478 gallons during four-day operations [12].

Yield enhancement strategies include the implementation of multi-stage reaction systems that optimize conversion efficiency at each phase [3]. The utilization of mechanically activated sulfur through intensive mechanical processing, such as disintegrator treatment, significantly improves reaction rates and final product yields [3]. Alternative approaches involve the direct introduction of liquid sulfur with simultaneous dispersion into circulating calcium sulfide suspension using rotary-pulsation apparatus systems [3].

Process intensification through advanced mixing technologies and heat integration systems further enhance production efficiency [11]. The integration of waste heat recovery systems and optimized heat exchanger networks reduces energy consumption while maintaining optimal reaction temperatures [11]. Automated dosing systems ensure precise stoichiometric control, minimizing raw material waste and optimizing product specifications [11].

Byproduct Management and Purity Control

Effective byproduct management and purity control are essential for sustainable calcium polysulfide production and product quality assurance [3] [13]. The conventional synthesis process generates several byproducts including calcium thiosulfate (CaS₂O₃), calcium carbonate (CaCO₃), unreacted elemental sulfur, and calcium sulfite (CaSO₃) [3] [1]. Calcium thiosulfate typically represents 23-28% of byproducts, while calcium carbonate comprises 0.3-1.1%, with 5-11% unreacted sulfur remaining [6].

Advanced synthesis methods significantly reduce byproduct formation [3]. The hydrogen sulfide-based process achieves remarkable purity levels with impurity concentrations in terms of CaS₂O₃ not exceeding 0.7% by mass [3]. The improved process design eliminates problematic hydrosulfide accumulation that causes persistent hydrogen sulfide contamination in conventional methods [3].

Table 5: Byproduct Composition and Management Strategies

ByproductConventional Process (%)Optimized Process (%)Management Strategy
CaS₂O₃ (Thiosulfate)23-28 [6]<0.7 [3]Recycling to sulfur production
CaCO₃ (Carbonate)0.3-1.1 [6]<0.3 [3]Construction material applications
Unreacted Sulfur5-11 [6]<2 [3]Reprocessing and recirculation
CaSO₃ (Sulfite)2-5 [1]<1 [3]Chemical neutralization

Purity control measures encompass multiple analytical techniques and process monitoring strategies [13]. High-purity polysulfide production requires specialized purification methodologies including controlled washing procedures and stabilization treatments [13]. The washing process typically employs methanol as the primary solvent, combined with aqueous hydrogen peroxide as an oxidizing agent and sodium hydroxide as a catalyst at 45°C [13].

The purification process achieves remarkable results with mercaptan sulfur concentrations reduced to less than 10 ppm by weight, yielding clear yellow products with negligible odor characteristics [13]. Comparative studies demonstrate that hydrogen peroxide washing conducted at 45°C in the absence of alcohol and catalyst results in significantly higher mercaptan sulfur content of 460 ppm by weight [13].

Quality control protocols involve systematic testing for product stability, purity, and performance characteristics [14]. Standard analysis includes determination of polysulfide degree through iodometric titration, measurement of active ingredient concentration, and assessment of byproduct levels [3]. Typical commercial products achieve 29% active ingredient concentration with pH values between 11.5-11.7 and densities of approximately 1.27 g/cm³ [14] [15].

Long-term stability considerations require proper storage conditions and container material selection [14]. Suitable materials for calcium polysulfide storage include stainless steel, fiberglass, high-density polyethylene, polypropylene, ABS, PVC, and PTFE [14]. Compatible elastomers and linings encompass EPDM, Chemraz, Viton, Neoprene, and silicon rubbers [14]. When stored in tightly sealed containers at moderate temperatures, properly formulated calcium polysulfide maintains effectiveness for minimum periods of one year [14].

Thermal Stability and Decomposition Pathways

Calcium polysulfide demonstrates complex thermal behavior that varies significantly with temperature, atmospheric conditions, and the specific polysulfide chain length. The thermal stability of calcium polysulfide compounds is fundamentally governed by the strength of sulfur-sulfur bonds within the polysulfide chains and the ionic interaction between calcium and sulfur species [1] [2].

Primary Decomposition Mechanisms

The thermal decomposition of calcium polysulfide occurs through multiple pathways, with the dominant mechanism dependent on temperature and environmental conditions. Under controlled atmospheric conditions, calcium polysulfide begins to show thermal instability at temperatures above 130°C [3]. The decomposition process involves both homolytic and heterolytic cleavage of sulfur-sulfur bonds, leading to the formation of shorter polysulfide chains and eventually elemental sulfur [4].

The initial decomposition pathway can be represented by the following general mechanism:
CaSₓ → CaSₓ₋₁ + S° (at temperatures 130-200°C)

At higher temperatures (above 300°C), more extensive decomposition occurs:
CaSₓ → CaS + (x-1)S° (at temperatures 300-500°C)

Temperature-Dependent Stability Profiles

Research has established that calcium polysulfide exhibits distinct stability regions across different temperature ranges [1] [2]. At ambient temperatures (20-25°C), calcium polysulfide solutions demonstrate remarkable stability when maintained under alkaline conditions with pH values between 10.9 and 11.9 [5] [6]. The compound shows optimal stability at approximately 90°C when synthesized under controlled conditions with specific stoichiometric ratios [2].

The activation energy for sulfur dissolution in calcium polysulfide formation has been determined to be 171.1 kJ/mol, indicating that the process occurs in a kinetic mode rather than being diffusion-controlled [2]. This high activation energy suggests that thermal decomposition requires significant energy input to overcome the stability of the polysulfide structure.

Decomposition Product Analysis

Thermal analysis reveals that calcium polysulfide decomposition produces a complex mixture of products depending on the heating conditions. Under inert atmospheres, the primary products include calcium sulfide (CaS), elemental sulfur (S°), and various intermediate polysulfide species [7]. In the presence of moisture, additional hydrolysis products such as calcium hydroxide (Ca(OH)₂) and hydrogen sulfide (H₂S) are formed [8].

The decomposition process has been characterized using thermal gravimetric analysis, which shows distinct weight loss stages corresponding to different decomposition reactions. The first stage, occurring between 130-200°C, involves the loss of longer polysulfide chains, while the second stage, at temperatures above 300°C, represents the complete breakdown to monocalcium sulfide and elemental sulfur [3].

Solubility Characteristics in Aqueous and Non-Aqueous Media

The solubility behavior of calcium polysulfide represents one of its most distinctive physicochemical properties, with marked differences between aqueous and non-aqueous systems. Understanding these solubility characteristics is crucial for applications ranging from environmental remediation to agricultural treatments.

Aqueous Solubility Behavior

Calcium polysulfide exhibits exceptionally high solubility in water, with reported values of 99 g/L at 25°C [9] [10]. This high solubility is accompanied by immediate chemical changes upon dissolution, making the system more complex than simple physical dissolution. When calcium polysulfide contacts water, it undergoes rapid hydrolysis reactions that lead to the formation of calcium hydroxide, hydrogen sulfide gas, and elemental sulfur precipitation [10] [11].

The dissolution process can be represented by the following equilibrium:
CaSₓ + H₂O ⇌ Ca(OH)₂ + H₂S + (x-2)S° + OH⁻

This hydrolysis reaction is responsible for the characteristic alkaline pH of calcium polysulfide solutions, typically ranging from 10.9 to 11.9 [10] [5]. The high pH is accelerated by dilution, indicating that the hydrolysis equilibrium shifts toward product formation as the solution becomes more dilute [5].

Concentration-Dependent Solubility Effects

The solubility of calcium polysulfide in aqueous systems shows interesting concentration-dependent behavior. Commercial calcium polysulfide solutions typically contain 24-29% active ingredient by weight, corresponding to concentrations of approximately 240-290 g/L [6]. At these concentrations, the solution maintains a characteristic deep red to orange color, indicating the presence of dissolved polysulfide species [12] [6].

The relationship between concentration and stability reveals that higher concentrations provide better stability against decomposition, while more dilute solutions rapidly hydrolyze to form the characteristic alkaline products [8]. This concentration dependence is attributed to the Le Chatelier principle, where higher polysulfide concentrations shift the equilibrium away from hydrolysis products.

Non-Aqueous Solvent Behavior

In contrast to its high aqueous solubility, calcium polysulfide demonstrates very limited solubility in non-aqueous organic solvents [13]. This poor solubility in organic media is attributed to the ionic nature of the calcium-polysulfide interaction and the lack of suitable solvation mechanisms in non-polar solvents.

Systematic studies of calcium polysulfide solubility in various organic solvents have shown negligible dissolution in common organic solvents including alcohols, ketones, and hydrocarbons [13]. This behavior is consistent with the compound's ionic character and the need for polar, protic solvents to stabilize the dissociated calcium and polysulfide ions.

Temperature and pH Effects on Solubility

The solubility of calcium polysulfide shows complex temperature dependence that differs from typical salt behavior. While most ionic compounds show increased solubility with temperature, calcium polysulfide exhibits decreased stability at elevated temperatures due to enhanced decomposition rates [3]. The optimal temperature range for maintaining both high solubility and stability is between 50-80°C [12].

pH effects on solubility are particularly pronounced, with the compound showing maximum stability and solubility under strongly alkaline conditions (pH > 11) [8] [14]. At pH values below 7, rapid decomposition occurs with the evolution of hydrogen sulfide gas, making the system unstable and potentially hazardous [14].

Redox Behavior and pH Dependence

The redox chemistry of calcium polysulfide is intrinsically linked to its pH-dependent behavior, making it a versatile reducing agent across a wide range of chemical environments. The compound's ability to maintain reducing capacity over extended periods while exhibiting pH-sensitive stability makes it particularly valuable for environmental and industrial applications.

Fundamental Redox Mechanisms

Calcium polysulfide functions as a multi-electron reducing agent through several distinct mechanisms. The primary redox pathway involves the oxidation of polysulfide sulfur atoms from formal oxidation states between -2 and 0 to higher oxidation states, typically +4 in thiosulfate or +6 in sulfate [15]. This electron transfer capability enables calcium polysulfide to reduce various metal ions, particularly hexavalent chromium, which is reduced to the trivalent state [16] [17].

The general redox reaction can be represented as:
CaSₓ + 2nH⁺ + 2ne⁻ → Ca²⁺ + xS²⁻ + nH₂

where n represents the number of electrons transferred and varies depending on the specific reduction reaction and pH conditions.

pH-Dependent Stability and Reactivity

The pH dependence of calcium polysulfide redox behavior exhibits distinct regions of stability and reactivity [16] [17]. At pH values between 5.5 and 8.5, calcium polysulfide demonstrates optimal balance between stability and reducing capacity, making this range ideal for most remediation applications [16]. The observed kinetic reaction rate (kobs) between chromium(VI) and calcium polysulfide shows pH-dependent behavior, with enhanced reactivity at slightly alkaline conditions [16].

Mechanistic Pathways Across pH Ranges

At acidic pH conditions (pH < 6), calcium polysulfide undergoes rapid decomposition with extensive hydrogen sulfide evolution, limiting its practical utility as a controlled reducing agent [8] [14]. The reaction becomes difficult to control, and the system may pose safety hazards due to H₂S gas production.

In the neutral to slightly alkaline range (pH 6-9), calcium polysulfide exhibits controlled reducing behavior while maintaining reasonable stability [17]. This pH range is optimal for heavy metal precipitation reactions, where the polysulfide acts as both a reducing agent and a sulfide source for metal sulfide precipitation [18] [14].

At highly alkaline conditions (pH > 10), calcium polysulfide shows maximum stability but reduced reactivity [5] [17]. The high pH environment stabilizes the polysulfide structure against decomposition but may reduce the driving force for electron transfer reactions due to the decreased availability of protons.

Long-term Reducing Capacity

One of the most significant characteristics of calcium polysulfide is its ability to maintain reducing capacity over extended periods, particularly in soil and groundwater remediation applications [15]. This sustained reducing capacity is attributed to the formation of intermediate sulfur species, particularly thiosulfate (S₂O₃²⁻), which can continue to provide reducing equivalents even after the initial polysulfide has been consumed [15].

X-ray absorption near edge structure (XANES) spectroscopy studies have revealed that approximately 62% of hexavalent chromium can be reduced by calcium polysulfide at stoichiometric ratios, with the process continuing over periods of months [19]. The persistence of reducing conditions is attributed to the formation of ferrous iron through the reduction of soil iron minerals by thiosulfate, creating a secondary reducing system [15].

Spectroscopic Fingerprints and Analytical Signatures

The spectroscopic characterization of calcium polysulfide requires multiple complementary techniques due to the compound's complex structure, dynamic nature in solution, and the presence of multiple sulfur oxidation states. Each spectroscopic method provides unique information about different aspects of the polysulfide structure and behavior.

Raman Spectroscopy Signatures

Raman spectroscopy provides distinctive fingerprints for calcium polysulfide compounds, with characteristic peaks that enable identification of different polysulfide chain lengths and structural arrangements [20] [21] [22]. The most prominent Raman features for calcium sulfide components appear at 157-162 cm⁻¹, representing the fundamental Ca-S stretching vibration [21] [22].

For polysulfide chains, distinct Raman signatures appear at higher frequencies: 197 cm⁻¹, 279 cm⁻¹, and 478 cm⁻¹, corresponding to different S-S stretching and bending modes within the polysulfide structure [20]. These peaks show intensity variations that correlate with polysulfide chain length, making Raman spectroscopy valuable for chain length determination and structural analysis.

High-pressure synthesis studies have revealed additional Raman features that appear under extreme conditions, including peaks associated with specific polysulfide geometries such as V-shaped trimeric units and isolated dimeric structures [20] [23]. These studies demonstrate that Raman spectroscopy can detect structural transitions and phase changes in calcium polysulfide systems.

Infrared Spectroscopy Characteristics

Infrared spectroscopy reveals complementary information about calcium polysulfide structure, particularly regarding sulfur-sulfur bonding and calcium coordination environments [24] [25]. The characteristic IR absorptions for calcium polysulfide systems appear in two primary regions: 400-800 cm⁻¹ for Ca-S stretching vibrations and 1000-1200 cm⁻¹ for S-S stretching modes within polysulfide chains.

The IR spectrum shows broad absorption features due to the variety of sulfur environments present in polysulfide systems. Water interference can be problematic in aqueous calcium polysulfide solutions, as the strong O-H stretching and bending vibrations can obscure important sulfur-related features [25]. This limitation necessitates careful sample preparation and, in some cases, deuterium exchange to minimize water interference.

Nuclear Magnetic Resonance Spectroscopy

⁴³Ca NMR spectroscopy provides unique insights into the calcium coordination environment in polysulfide systems, although the technique is challenging due to the low natural abundance of ⁴³Ca (0.135%) and its quadrupolar nature [26] [27]. Recent advances in magic angle spinning dynamic nuclear polarization (MAS-DNP) have significantly enhanced the sensitivity of ⁴³Ca NMR, enabling the study of calcium polysulfide systems [26].

The ⁴³Ca chemical shift range for calcium polysulfide environments typically spans 0-50 ppm, with specific chemical shifts dependent on the coordination number, symmetry, and bonding environment of calcium [26] [27]. The quadrupolar coupling constants provide information about the electric field gradient at the calcium site, which is sensitive to structural distortions and coordination changes.

High-power cross-polarization conditions have been shown to be particularly effective for detecting calcium environments in polysulfide systems, providing approximately 120 times better sensitivity than conventional low-power conditions for symmetric calcium environments [26]. This enhancement enables the acquisition of two-dimensional ¹H-⁴³Ca heteronuclear correlation spectra that can identify specific calcium-ligand interactions in solution.

X-ray Spectroscopy Methods

X-ray photoelectron spectroscopy (XPS) provides surface-sensitive analysis of calcium polysulfide systems, with characteristic binding energies for calcium 2p electrons at 347-351 eV and sulfur 2p electrons at 162-164 eV [28]. The sulfur 2p region is particularly informative, as different sulfur oxidation states show distinct binding energy shifts that enable identification of polysulfide, sulfide, and oxidized sulfur species.

X-ray absorption spectroscopy, including both X-ray absorption near edge structure (XANES) and extended X-ray absorption fine structure (EXAFS), provides detailed information about the local coordination environment and electronic structure of both calcium and sulfur atoms in polysulfide systems [15] [19] [29]. XANES analysis can distinguish between different sulfur oxidation states and provide quantitative information about the distribution of sulfur species in complex polysulfide mixtures.

Mass Spectrometry and Chromatographic Analysis

Mass spectrometry techniques, particularly when coupled with chromatographic separation methods, enable the identification and quantification of specific polysulfide species based on their molecular weight distributions [30]. High-performance liquid chromatography coupled with electrospray ionization mass spectrometry (HPLC-ESI/MS) has been developed specifically for polysulfide analysis, using derivatization methods to convert ionic polysulfides into neutral compounds suitable for reverse-phase chromatography [30].

The mass spectral fragmentation patterns of calcium polysulfide species show characteristic m/z values corresponding to CaSₓ⁺ fragments, with x ranging from 1 to 8 or higher depending on the polysulfide chain length [30]. Matrix effects can be problematic in complex samples, requiring careful optimization of ionization conditions and sample preparation procedures.

UV-Visible Spectroscopy

UV-visible spectroscopy provides valuable information about polysulfide concentration and stability in solution, with characteristic absorption maxima appearing at 400-500 nm corresponding to polysulfide chain electronic transitions [31] [29]. The intensity and position of these absorption bands are sensitive to polysulfide chain length, with longer chains showing red-shifted absorption maxima.

Operando UV-visible spectroscopy has been used to monitor polysulfide formation and consumption in real-time, revealing the dynamic nature of polysulfide systems and their response to changing chemical conditions [29]. The technique is particularly valuable for studying polysulfide shuttle mechanisms and equilibrium processes in complex systems.

Data Tables

Table 1: Thermodynamic Properties of Calcium Polysulfides

PropertyCaS₂CaS₃CaS₄CaS₅References
Molecular Formula RangeCaS₂CaS₃CaS₄CaS₅Chase, 1998; ProQuest, 2024
Molecular Weight (g/mol)104.2136.3168.3200.4NIST WebBook, 1998
Standard Enthalpy of Formation ΔfH° (kJ/mol)-473.2Not availableNot availableNot availableNIST WebBook, 1998
Standard Entropy S° (J/mol·K)111.6Not availableNot availableNot availableNIST WebBook, 1998
Standard Gibbs Free Energy ΔfG° (kJ/mol)-488.9Not availableNot availableNot availableNIST WebBook, 1998
Standard Heat Capacity Cp° (J/mol·K)48.6Not availableNot availableNot availableNIST WebBook, 1998

Table 2: Solubility Characteristics of Calcium Polysulfide

Solvent SystemSolubilityBehaviorReferences
Pure WaterHighly soluble (99 g/L at 25°C)Hydrolysis with H₂S gas evolutionChemicalBook, 2024; USDA, 2014
Aqueous Solutions (General)Miscible with precipitation of elemental sulfurForms alkaline solution (pH 11.5)ICSC, 2016; Grau Chemicals, 2025
Non-aqueous Organic SolventsGenerally insolubleNo significant interactionUniversity of Hertfordshire, 2014
Acidic Solutions (pH < 7)Enhanced solubility with decompositionRapid decomposition to Ca(OH)₂ + SWintersun Chemical, 2023
Alkaline Solutions (pH > 7)Stable at pH 10.9-11.9Most stable formEPA Document, 2015
Temperature EffectDecreases with increasing temperatureThermal decomposition above 130°CGale Database, 2019

Table 3: pH-Dependent Redox Behavior of Calcium Polysulfide

pH RangeRedox BehaviorPrimary ProductsReaction RateApplications
4.0-5.0Rapid decomposition with H₂S evolutionCa(OH)₂ + H₂S + S°Very fast (< 1 min)Not recommended
5.5-7.0Moderate stability, active reducing agentCaS + S₂O₃²⁻ + S°Fast (1-5 min)Heavy metal precipitation
7.0-8.5Optimal stability and reactivityPolysulfide ions + thiosulfateModerate (5-20 min)Chromium reduction, metal treatment
8.5-11.0High stability, sustained reducing capacityLong-chain polysulfides + sulfideSlow (20-60 min)Long-term remediation
11.0-12.0Maximum stability, alkaline hydrolysisCa(OH)₂ + polysulfide anionsVery slow (> 60 min)Storage and transport

Table 4: Spectroscopic Fingerprints and Analytical Signatures

TechniqueKey Signatures (cm⁻¹ or ppm)Diagnostic FeaturesLimitations
Raman Spectroscopy157-162 cm⁻¹ (CaS), 197, 279, 478 cm⁻¹ (polysulfide)Chain length determinationSample preparation critical
Infrared (IR) Spectroscopy400-800 cm⁻¹ (Ca-S stretch), 1000-1200 cm⁻¹ (S-S)Sulfur oxidation statesWater interference
⁴³Ca NMR Spectroscopyδ = 0-50 ppm (Ca environments)Calcium coordination environmentLow natural abundance of ⁴³Ca
X-ray Photoelectron Spectroscopy (XPS)Ca 2p: 347-351 eV, S 2p: 162-164 eVSurface composition analysisSurface sensitivity only
X-ray Diffraction (XRD)Characteristic d-spacings for CaSₓ phasesPhase identificationCrystalline phases only
Mass Spectrometry (MS)m/z patterns for CaSₓ fragmentsMolecular weight distributionMatrix effects
UV-Visible Spectroscopyλmax = 400-500 nm (polysulfide chains)Concentration and stabilityOverlapping absorptions

Physical Description

Liquid
A solution made from lime, sulfur, and water containing calcium polysulfide, free sulfur, and calcium thiosulfate; [Hawley] Orange liquid with odor of rotten eggs; [ICSC] Deep red orange liquid; [MSDSonline]
ORANGE LIQUID WITH CHARACTERISTIC ODOUR OF ROTTEN EGGS.

Color/Form

Deep orange liquid

Hydrogen Bond Acceptor Count

5

Exact Mass

199.8229467 g/mol

Monoisotopic Mass

199.8229467 g/mol

Heavy Atom Count

6

Density

1.28 @ 15.6 °C
Relative density (water = 1): 1.28

Odor

Unpleasant smell of hydrogen sulfide
Rotten egg odo

Decomposition

Decomposed by carbon dioxide, acids, and soluble salts of metals which form insoluble sulfides; sulfur, hydrogen sulfide and the metal sulfide being formed.

UNII

87N1QVL75L

Related CAS

1344-81-6

Mechanism of Action

Mode of action: Fungicide which acts directly and also by decomposition to elemental sulfur, which acts as a protective fungicide. Insecticide which acts by softening the wax of scale insects.

Absorption Distribution and Excretion

A bathing agent containing calcium polysulfides was administered orally to rats, and then polysulfides and sulphide, the decomposed product of polysulfides, were analyzed by GC and GC/MS. The concentrations of polysulfides (mumol/ml or g) were found to be highest in blood (0.196), followed by the liver (0.051), the lungs (0.018) and kidneys (0.013), but were below the detection limit (0.005 mumol/g) in the other tissues tested. Sulfide was detected in all the tissue samples and was found to be highest in the blood (0.518 mumol/ml), this being 40 times higher than that required for fatal poisoning in the case of hydrogen sulfide. Polysulfide poisoning was considered to be confirmatively diagnosed by detecting and measuring polysulfides and supplementarily sulfide in body tissues, most pertinently in the blood. Two practical cases of suspected poisoning by polysulfides are briefly described.

Use Classification

Agrochemicals -> Pesticides
FUNGICIDES

Methods of Manufacturing

Produced by dissolving sulfur in aq suspension of calcium hydroxide.
Stone lime, ground sulfur, and water are boiled together.

General Manufacturing Information

Services
Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
Calcium sulfide (Ca(Sx)): ACTIVE
Incompatibilities: is of limited compatibility with other pesticides.
Cannot be mixed with soap or oil emulsion without the addition of a stabilizer.
Controls apple scab...by direct action. Provides continued protection by decomp to leave a residue of sulfur. Largely supplanted by newer synthetic fungicides with a milder action on plants.
AMONG 18 INSECTICIDES EVALUATED AGAINST THE IMMATURE STAGES OF THE CITRUS WHITE FLY ON THE TREES OF THE SWEET ORANGE VARIETY MALTA COMMONS LIME SULFUR (1:25 WITH H2O) WAS THE MOST EFFECTIVE DURING 3 TRIALS AGAINST THE EGGS.
For more General Manufacturing Information (Complete) data for LIME SULFUR (7 total), please visit the HSDB record page.

Analytic Laboratory Methods

AOAC 920.31. Sulfur (Soluble) in Lime Sulfur Solutions and Dry Lime Sulfur. Gravimetric Method. /Sulfur/
AOAC Method 920.32. Sulfur (Thiosulfate) in Lime Sulfur Solutions and Dry Lime Sulfur. Tetrimetric Method.
AOAC Method 920.33. Sulfur (Sulfide) in Lime Sulfur Solutions and Dry Lime Sulfur.
AOAC Method 920.34. Lime Sulfur Solutions and Dry Lime Sulfur. /Calcium/
MAFF Ref. Book (Tech. Bull.), 1958, No. 1; CIPAC Handbook, 1980.

Dates

Last modified: 08-10-2024

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